N-alpha,gamma-Bis-Boc-D-2,4-diaminobutyric acid dicyclohexylammonium salt
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Overview
Description
Boc-Dab(Boc)-OH.DCHA: is a compound used in peptide synthesis. It is a derivative of diaminobutyric acid, specifically N-tert-butoxycarbonyl-N-tert-butoxycarbonyl-2,4-diaminobutyric acid. This compound is often utilized in the field of medicinal chemistry and peptide synthesis due to its protective groups that facilitate the formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Dab(Boc)-OH.DCHA typically involves the protection of the amino groups of diaminobutyric acid with tert-butoxycarbonyl (Boc) groups. The process begins with the reaction of diaminobutyric acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This reaction results in the formation of N-tert-butoxycarbonyl-N-tert-butoxycarbonyl-2,4-diaminobutyric acid. The compound is then purified through crystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of Boc-Dab(Boc)-OH.DCHA follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors allows for the efficient production of this compound. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically obtained as a white crystalline powder .
Chemical Reactions Analysis
Types of Reactions: Boc-Dab(Boc)-OH.DCHA undergoes various chemical reactions, including:
Substitution Reactions: The Boc groups can be selectively removed under acidic conditions, allowing for further functionalization of the amino groups.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents such as HCTU or HATU.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting groups.
Major Products: The major products formed from these reactions are peptides with specific sequences, where Boc-Dab(Boc)-OH.DCHA serves as a building block .
Scientific Research Applications
Chemistry: In chemistry, Boc-Dab(Boc)-OH.DCHA is used in the synthesis of peptides and peptidomimetics. It serves as a protected amino acid derivative that facilitates the formation of peptide bonds without unwanted side reactions .
Biology: In biological research, this compound is used to create peptides that can be used as probes or inhibitors in various biological assays. It helps in studying protein-protein interactions and enzyme activities .
Medicine: In medicinal chemistry, Boc-Dab(Boc)-OH.DCHA is used to synthesize peptide-based drugs. These drugs can target specific proteins or enzymes, offering potential treatments for various diseases .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. Its use in automated peptide synthesizers allows for the efficient and high-throughput synthesis of therapeutic peptides .
Mechanism of Action
The mechanism of action of Boc-Dab(Boc)-OH.DCHA is primarily related to its role in peptide synthesis. The Boc protecting groups prevent unwanted side reactions during peptide bond formation. When the Boc groups are removed under acidic conditions, the free amino groups can participate in coupling reactions to form peptide bonds. This allows for the stepwise assembly of peptides with precise sequences .
Comparison with Similar Compounds
Fmoc-Dab(Boc)-OH: Another protected derivative of diaminobutyric acid, where the amino groups are protected with fluorenylmethyloxycarbonyl (Fmoc) and Boc groups.
Boc-Dab-OH: A simpler derivative with only one Boc protecting group.
Uniqueness: Boc-Dab(Boc)-OH.DCHA is unique due to its dual Boc protection, which provides greater stability and selectivity during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and peptidomimetics .
Properties
Molecular Formula |
C26H49N3O6 |
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Molecular Weight |
499.7 g/mol |
IUPAC Name |
2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C14H26N2O6.C12H23N/c1-13(2,3)21-11(19)15-8-7-9(10(17)18)16-12(20)22-14(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20)(H,17,18);11-13H,1-10H2 |
InChI Key |
BGTQRELDRNOEDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
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